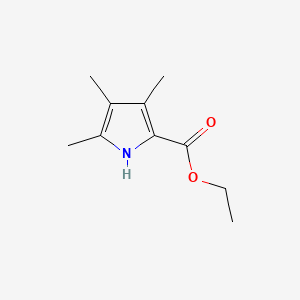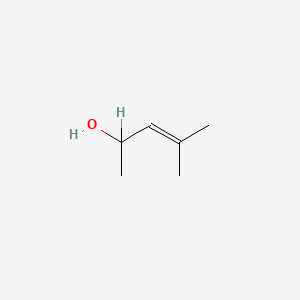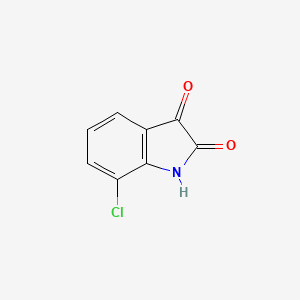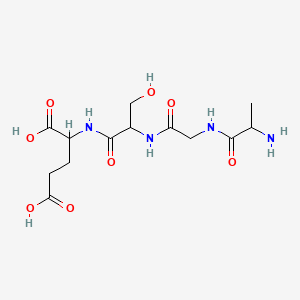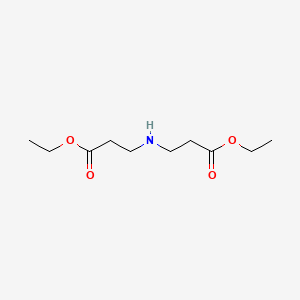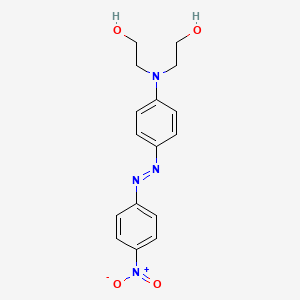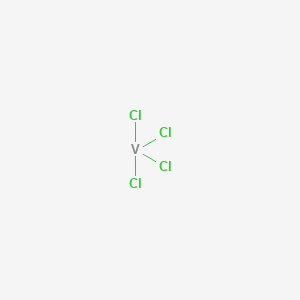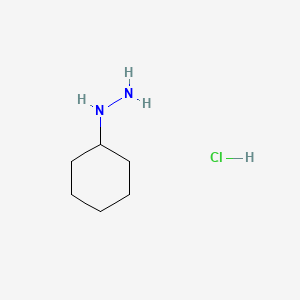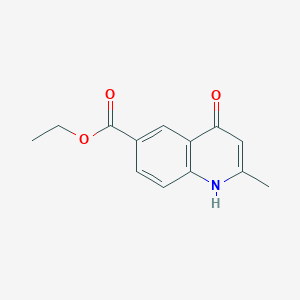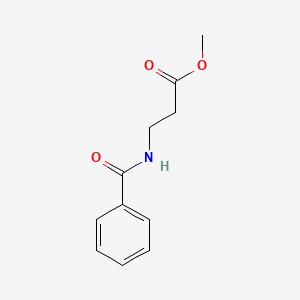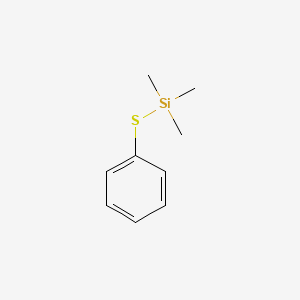
Phenylthiotrimethylsilane
概要
説明
Phenylthiotrimethylsilane, also known as (phenylthio)trimethylsilane, is an organosilicon compound with the molecular formula C10H16SSi. It is characterized by the presence of a silicon atom bonded to three methyl groups and one phenylthio group. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Phenylthiotrimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylchlorosilane with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods: In industrial settings, the production of trimethyl(phenylthio)silane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for safety and environmental impact .
化学反応の分析
Types of Reactions: Phenylthiotrimethylsilane undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can participate in reduction reactions, often serving as a reducing agent.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Hydride donors like lithium aluminum hydride or sodium borohydride are typical reagents.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Reduced silanes: from reduction reactions.
Substituted silanes: from substitution reactions.
科学的研究の応用
Phenylthiotrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds and as a protecting group for thiols.
Biology: The compound is employed in the synthesis of biologically active molecules and as a tool for studying enzyme mechanisms.
Medicine: It is used in the development of pharmaceuticals, including the synthesis of drug intermediates.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and materials with unique properties
作用機序
The mechanism by which trimethyl(phenylthio)silane exerts its effects is primarily through its ability to donate or accept electrons in chemical reactions. The silicon atom, with its three methyl groups, provides steric hindrance and electronic effects that influence the reactivity of the phenylthio group. This makes the compound a versatile reagent in various chemical transformations .
類似化合物との比較
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in the semiconductor industry and as a reducing agent.
Phenyltrimethylsilane: Similar to trimethyl(phenylthio)silane but lacks the sulfur atom, used in organic synthesis.
Tris(trimethylsilyl)silane: A radical reducing agent with unique properties due to its structure.
Uniqueness: Phenylthiotrimethylsilane is unique due to the presence of the phenylthio group, which imparts distinct reactivity and allows for specific applications in synthesis and research that are not possible with other silanes .
特性
IUPAC Name |
trimethyl(phenylsulfanyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14SSi/c1-11(2,3)10-9-7-5-4-6-8-9/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMQFIRIMMSSRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)SC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063523 | |
| Record name | Phenylthiotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Phenylthiotrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21473 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4551-15-9 | |
| Record name | [(Trimethylsilyl)thio]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4551-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004551159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, [(trimethylsilyl)thio]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0063523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenylthiotrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4854JD2EEB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Trimethyl(phenylthio)silane facilitate the conversion of methylene acetals to bromoformates?
A1: Trimethyl(phenylthio)silane, in conjunction with N-bromosuccinimide (NBS), enables the transformation of methylene acetals into their corresponding bromoformates. This reaction proceeds through a radical pathway. [] This method offers a new approach to synthesizing bromoformates, valuable intermediates in organic synthesis.
Q2: Can you describe a specific application of Trimethyl(phenylthio)silane in the synthesis of sulfides?
A2: Trimethyl(phenylthio)silane serves as a convenient sulfur source for synthesizing aryl methyl and aryl phenyl sulfides. Reacting it with arenediazonium tetrafluoroborates produces the desired sulfides. [] This method offers a straightforward route to these important organic compounds.
Q3: What is the role of Trimethyl(phenylthio)silane in catalyzing the addition of benzenethiol to unsaturated systems?
A3: Trimethyl(phenylthio)silane acts as a catalyst in the addition of benzenethiol to various unsaturated systems like isocyanates, isothiocyanates, and activated double and triple bonds. [] It demonstrates superior catalytic activity compared to its tin and lead counterparts. The mechanism doesn't involve the formation of an insertion product, but rather a 1:1 adduct between the catalyst and the unsaturated system, which then reacts with benzenethiol.
Q4: Are there examples of Trimethyl(phenylthio)silane being used in the synthesis of complex molecules?
A4: Yes, Trimethyl(phenylthio)silane has been successfully employed in the preparation of diphenylphosphido- and phenylthio-bridged dinuclear platinum(II) complexes. [, ] This highlights its versatility in constructing complex organometallic compounds with potential applications in catalysis and materials science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



